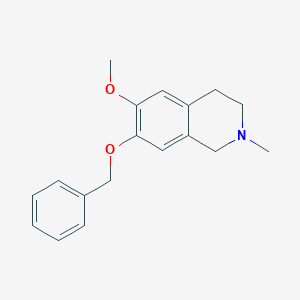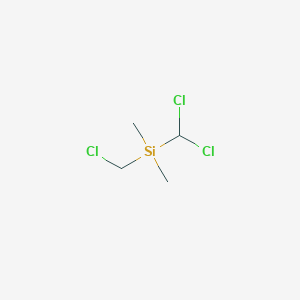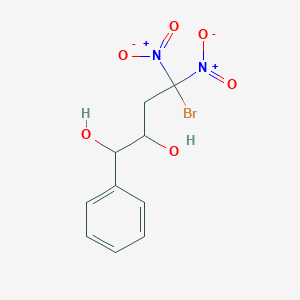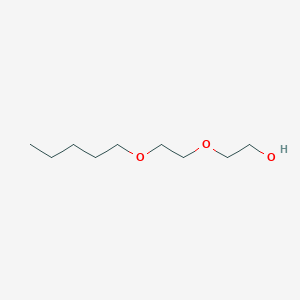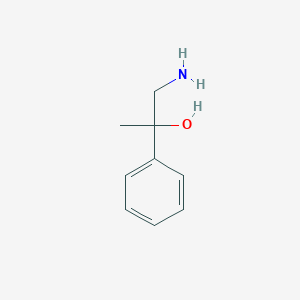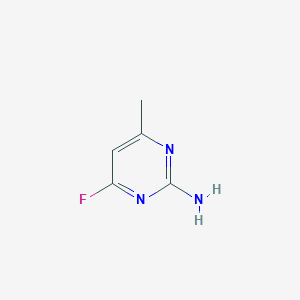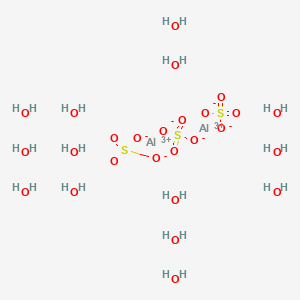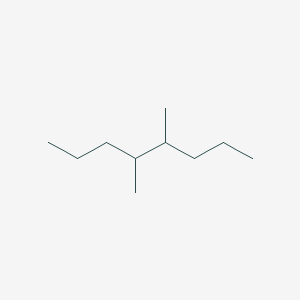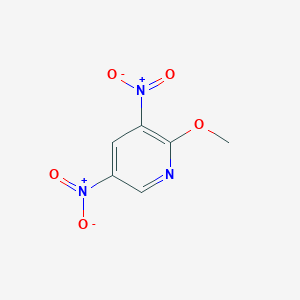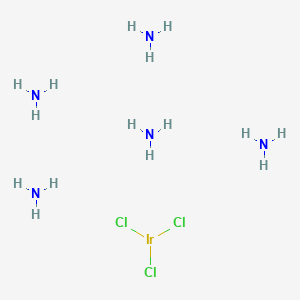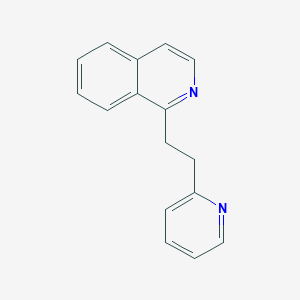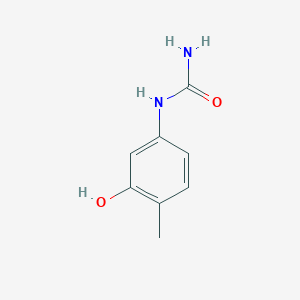
(3-Hydroxy-p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3-Hydroxy-p-tolyl)urea, also known as 2-(3-hydroxyphenyl)-1,3-dimethylurea, is a white crystalline compound that belongs to the class of urea derivatives. It is commonly used in scientific research as a starting material for the synthesis of various organic compounds due to its unique chemical properties.
作用機序
The exact mechanism of action of (3-Hydroxy-p-tolyl)urea is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting the activity of certain enzymes or by interacting with specific cellular targets. For instance, (3-Hydroxy-p-tolyl)urea has been shown to inhibit the growth of Candida albicans by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes.
生化学的および生理学的効果
(3-Hydroxy-p-tolyl)urea has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, the compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of bacteria and fungi, and reduce the levels of certain inflammatory cytokines in animal models. Moreover, (3-Hydroxy-p-tolyl)urea has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using (3-Hydroxy-p-tolyl)urea in lab experiments is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. Moreover, (3-Hydroxy-p-tolyl)urea is stable under normal laboratory conditions and can be easily handled and stored. However, one limitation of using (3-Hydroxy-p-tolyl)urea is its potential toxicity, which may pose a risk to researchers if proper safety measures are not taken.
将来の方向性
There are several potential future directions for the research on (3-Hydroxy-p-tolyl)urea. One possible direction is the development of new drugs based on the compound's antifungal, antibacterial, and anticancer activities. Another direction is the exploration of the compound's antioxidant properties for the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of (3-Hydroxy-p-tolyl)urea as a corrosion inhibitor for various metals in acidic media may also be an area of future research.
科学的研究の応用
(3-Hydroxy-p-tolyl)urea has been widely used in scientific research as a starting material for the synthesis of various organic compounds such as heterocycles, azo dyes, and Schiff bases. It is also used as a reagent for the determination of trace amounts of copper in environmental samples and as a corrosion inhibitor for mild steel in acidic media. Moreover, (3-Hydroxy-p-tolyl)urea has been shown to exhibit antifungal, antibacterial, and anticancer activities, making it a potential candidate for the development of new drugs.
特性
CAS番号 |
16704-78-2 |
|---|---|
製品名 |
(3-Hydroxy-p-tolyl)urea |
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
(3-hydroxy-4-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
InChIキー |
ANLILZBBUVRVRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)N)O |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)N)O |
その他のCAS番号 |
16704-78-2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


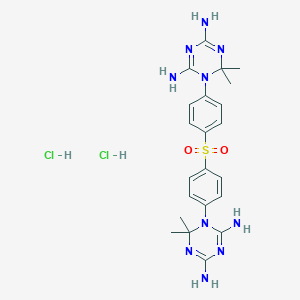
![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
